6,8-Dichloro-2,7-naphthyridin-1(2H)-one
Overview
Description
6,8-Dichloro-2,7-naphthyridin-1(2H)-one is a chemical compound with the molecular formula C₈H₄Cl₂N₂O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chlorine atoms and a naphthyridine ring, which contribute to its unique chemical properties.
Scientific Research Applications
6,8-Dichloro-2,7-naphthyridin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2,7-naphthyridin-1(2H)-one typically involves the chlorination of 2,7-naphthyridin-1(2H)-one. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 6 and 8 positions of the naphthyridine ring. Common reagents used in this process include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. The reaction is usually conducted in an inert solvent such as dichloromethane (CH₂Cl₂) at a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-2,7-naphthyridin-1(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH₂) or potassium thiolate (KSR) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
Substitution: Formation of 6,8-disubstituted naphthyridines.
Oxidation: Formation of naphthyridine oxides.
Reduction: Formation of dihydro naphthyridines.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-2,7-naphthyridin-1(2H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromo-2,7-naphthyridin-1(2H)-one: Similar structure but with bromine atoms instead of chlorine.
6,8-Difluoro-2,7-naphthyridin-1(2H)-one: Similar structure but with fluorine atoms instead of chlorine.
2,7-Naphthyridin-1(2H)-one: Parent compound without halogen substitutions.
Uniqueness
6,8-Dichloro-2,7-naphthyridin-1(2H)-one is unique due to the presence of chlorine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs. The chlorine atoms can influence the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially enhancing its biological efficacy.
Properties
IUPAC Name |
6,8-dichloro-2H-2,7-naphthyridin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O/c9-5-3-4-1-2-11-8(13)6(4)7(10)12-5/h1-3H,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVWSQSYQQDTRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C(N=C(C=C21)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728800 | |
Record name | 6,8-Dichloro-2,7-naphthyridin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
950746-21-1 | |
Record name | 6,8-Dichloro-2,7-naphthyridin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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